molecular formula C14H13NO3S B12993291 N-(4-Methoxy-benzylidene)-benzenesulfonamide CAS No. 664985-99-3

N-(4-Methoxy-benzylidene)-benzenesulfonamide

Cat. No.: B12993291
CAS No.: 664985-99-3
M. Wt: 275.32 g/mol
InChI Key: HTMCLZVLKGTKPB-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxy-benzylidene)-benzenesulfonamide is a chemical compound belonging to the class of Schiff bases, which are characterized by an azomethine (-CH=N-) group. This functional group is the result of a condensation reaction between a primary amine and a carbonyl compound, making Schiff bases versatile intermediates and privileged scaffolds in organic and medicinal chemistry . The benzenesulfonamide moiety is a recognized pharmacophore, known for its ability to inhibit various enzymes and is found in compounds with a wide spectrum of biological activities . As such, this compound serves as a valuable building block for researchers, particularly in the synthesis of novel molecules for pharmacological screening and the development of new therapeutic agents. Schiff base derivatives similar to this compound have been investigated for their diverse biological properties, which may include antimicrobial, anticancer, and antiviral activities, as noted in studies on related molecular structures . The presence of both the sulfonamide and the imine group allows for potential metal chelation, which can be exploited in the development of coordination complexes with enhanced biological activity or unique material properties . This product is intended for research purposes in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

664985-99-3

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

(NE)-N-[(4-methoxyphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H13NO3S/c1-18-13-9-7-12(8-10-13)11-15-19(16,17)14-5-3-2-4-6-14/h2-11H,1H3/b15-11+

InChI Key

HTMCLZVLKGTKPB-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide typically involves the condensation reaction between 4-methoxybenzaldehyde and benzenesulfonamide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Methoxybenzylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: N-(4-Methoxybenzyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-Methoxy-benzylidene)-benzenesulfonamide is its potential as an anticancer agent. Various studies have investigated its effectiveness against different cancer cell lines:

  • Breast Cancer : Research has shown that derivatives of benzenesulfonamide, including those related to this compound, exhibit notable anticancer activity against MCF-7 breast carcinoma cells. For instance, a study reported that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapy agents like doxorubicin, indicating their potential as effective alternatives in breast cancer treatment .
  • Mechanism of Action : The mechanism involves the inhibition of carbonic anhydrase IX, an enzyme often overexpressed in tumors. Inhibitors targeting this enzyme can disrupt tumor growth and proliferation. Compounds structurally similar to this compound have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential .

Carbonic Anhydrase Inhibition

This compound has also been studied for its role as a carbonic anhydrase inhibitor:

  • Selectivity and Efficacy : Compounds derived from this structure have demonstrated significant selectivity for carbonic anhydrase IX over other isoforms. This selectivity is crucial for minimizing side effects associated with non-selective inhibitors .
  • Biological Implications : The inhibition of carbonic anhydrases can lead to reduced tumor acidity and enhanced efficacy of concurrent therapies, making these compounds valuable in combination treatments for cancer .

Antimicrobial Properties

Another area of interest is the antimicrobial activity exhibited by this compound:

  • Inhibition Studies : Several studies have reported that derivatives of benzenesulfonamide show promising antibacterial properties against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. These compounds disrupt bacterial growth and biofilm formation, which are critical factors in chronic infections .

Molecular Docking and Structure-Activity Relationship Studies

Molecular docking studies have been pivotal in understanding how this compound interacts with biological targets:

  • Binding Affinity : Computational studies indicate that this compound exhibits favorable binding interactions with target proteins such as carbonic anhydrase IX. These insights are essential for optimizing the chemical structure to enhance potency and selectivity .
  • Structure-Activity Relationship (SAR) : Research has established a clear SAR for benzenesulfonamide derivatives, guiding the design of new compounds with improved biological activities based on modifications to the methoxy and benzylidene groups .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies where this compound or its derivatives were synthesized and characterized:

Study Focus Findings
Development of PR antagonistsIdentified novel scaffolds for progesterone receptor antagonism with implications for treating hormonal cancers.
Anticancer activity against MCF-7Demonstrated significant anticancer effects with lower IC50 values compared to doxorubicin.
Carbonic anhydrase inhibitionShowed selectivity for CA IX with implications for cancer therapy; induced apoptosis in cancer cell lines.
Antimicrobial activityExhibited significant antibacterial properties against common pathogens; effective in disrupting biofilms.

Mechanism of Action

The mechanism of action of (E)-N-(4-Methoxybenzylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. For example, in medicinal chemistry, the compound may inhibit the activity of bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Table 2: Role of Sulfonamide Ring Substitutions

Compound Name Sulfonamide Substitution Physicochemical/Biological Impact Reference
N-(4-Methoxy-benzylidene)-benzenesulfonamide None (plain benzene) Moderate solubility in organic solvents
N-(4-Methoxy-benzylidene)-4-methylbenzenesulfonamide 4-Methyl Increased lipophilicity, altered enzyme inhibition
N-(4-Methoxybenzoyl)benzenesulfonamide 4-Methoxybenzoyl Enhanced hydrogen bonding (O—H⋯O interactions)
  • Electron-withdrawing groups (e.g., nitro in the benzylidene moiety) significantly lower binding energies in antimicrobial assays, as seen in N-(4-nitrobenzylidene) derivatives (−6.05 kcal/mol vs. −4.75 kcal/mol for carboxylic acid analogs) .

Enzyme Inhibition and Docking Studies

Table 3: Docking Scores and Hydrogen Bonding Profiles

Compound Name Target Protein Gold Score Hydrogen Bonding Score Binding Energy (kcal/mol) Reference
This compound PPARγ (Theoretical) ~78–87 6.11–7.42 N/A
N-(4-Nitrobenzylidene)-benzenesulfonamide C. albicans (6TZ6) N/A Interaction with HIS 388, PRO 13 −6.05
N-(5-Chloro-pyridinyl)benzenesulfonamide PPARγ 78.09 6.11 N/A
  • Key Findings: The methoxy group in this compound likely contributes to comparable Gold Scores (78–87) and hydrogen bonding (6.11–7.42) with PPARγ, similar to chloro- and quinolinyloxy-substituted analogs . In antimicrobial docking, nitro-substituted derivatives show stronger interactions (e.g., with HIS 388 in C. albicans) than non-nitro analogs, highlighting the role of electron-withdrawing groups .

Antimicrobial Activity

  • N-(4,6-Dimethyl-2-pyrimidinyl)-4-(4-nitrobenzylideneamino)benzenesulfonamide exhibited superior binding against C. albicans (−6.05 kcal/mol) and B. subtilis (−6.59 kcal/mol) compared to 1,2-benzenedicarboxylic acid (−4.75 kcal/mol), emphasizing the importance of sulfonamide-nitro synergism .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility NMR Shifts (¹H, δ ppm) Reference
This compound Not reported Moderate in CHCl₃ Aromatic protons: 6.8–7.8
N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 97% purity High in DMSO Methyl groups: 2.4–2.6
N-(4-Hydroxyphenyl)benzenesulfonamide Crystalline solid Low in water O—H peak: ~5.0
  • Key Findings :
    • Methoxy and methyl substituents improve solubility in organic solvents like CHCl₃ and DMSO, whereas hydroxyl groups (e.g., in N-(4-hydroxyphenyl) derivatives) enhance crystallinity and intermolecular hydrogen bonding .
    • Steric effects from ortho-substituents reduce solubility and alter NMR splitting patterns due to restricted rotation .

Biological Activity

N-(4-Methoxy-benzylidene)-benzenesulfonamide is a compound of increasing interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial action. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a benzene sulfonamide core with a methoxy-substituted benzylidene group. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with benzenesulfonamide under acidic conditions, yielding the desired product in moderate to high yields.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many tumors. Studies indicate that it exhibits selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX, demonstrating its potential as an anticancer agent .
  • Induction of Apoptosis : In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increased annexin V-FITC positivity, indicating late-stage apoptosis .
  • Antimicrobial Activity : The compound has also shown significant antibacterial properties against strains like Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates reaching up to 80.69% at specific concentrations .

Table 1: Biological Activity Overview

Activity Target IC50/Effect Reference
Carbonic Anhydrase InhibitionCA IX10.93 - 25.06 nM
Apoptosis InductionMDA-MB-231 CellsAnnexin V-FITC increase by 22x
Antibacterial ActivityS. aureus80.69% inhibition
Anti-biofilm ActivityK. pneumonia79.46% inhibition

Case Study: Cancer Cell Lines

A study focused on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was tested against MCF-7 and MDA-MB-231 cells, showing dose-dependent responses with IC50 values indicating potent activity compared to traditional chemotherapeutics like doxorubicin . Flow cytometry assays confirmed that the compound induces apoptosis effectively in these cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism Reference
MCF-715.63Apoptosis induction
MDA-MB-231Not specifiedApoptosis induction

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that this compound possesses favorable pharmacokinetic properties, making it a suitable candidate for further development as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.